molecular formula C17H15N3O3S2 B3619623 N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2,6-dimethoxybenzamide

N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2,6-dimethoxybenzamide

Cat. No.: B3619623
M. Wt: 373.5 g/mol
InChI Key: TYWOFKDNARHQIX-UHFFFAOYSA-N
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Description

“N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2,6-dimethoxybenzamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been extensively studied due to their diverse chemical reactivity and broad spectrum of biological activity . They are known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The synthesis is usually carried out under relatively milder reaction conditions using dimethyl formamide as a solvent .

Future Directions

Benzothiazole derivatives, including “N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2,6-dimethoxybenzamide”, continue to attract attention due to their useful biological and pharmacological properties . Future research may focus on further exploring the synthesis of benzothiazole compounds related to green chemistry and their potential applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylcarbamothioyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-22-11-7-5-8-12(23-2)14(11)15(21)19-16(24)20-17-18-10-6-3-4-9-13(10)25-17/h3-9H,1-2H3,(H2,18,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWOFKDNARHQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2,6-dimethoxybenzamide
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N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2,6-dimethoxybenzamide
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N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2,6-dimethoxybenzamide
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N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2,6-dimethoxybenzamide
Reactant of Route 5
N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2,6-dimethoxybenzamide
Reactant of Route 6
N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2,6-dimethoxybenzamide

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